![molecular formula C18H23N5 B588625 1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 956026-24-7](/img/structure/B588625.png)
1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C18H23N5 and a molecular weight of 309.41 . It is also known as "4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine" .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group at the 1-position and a 2,3-dimethylbenzyl group at the 3-position . The presence of these substituents may influence the compound’s reactivity and biological activity.Physical And Chemical Properties Analysis
This compound has a melting point of 154-156°C . It is slightly soluble in chloroform and methanol . It is typically stored at room temperature under an inert atmosphere .Scientific Research Applications
Tyrosine Kinase Inhibition
This compound is a potent inhibitor of tyrosine kinases, which are enzymes that play a key role in the signaling pathways of cells . It has been found to be particularly effective against an engineered v-Src tyrosine kinase, showing high specificity and potency.
Cancer Research
Due to its ability to selectively inhibit Src-family tyrosine kinases, this compound is valuable in cancer research . It can help in understanding the role of these kinases in cancer progression and may contribute to the development of targeted cancer therapies.
Neurological Disorders
The compound’s inhibitory effect on tyrosine kinases makes it a candidate for research into neurological disorders . Tyrosine kinases are involved in neural signaling, and their dysregulation is associated with various neurological conditions.
Drug Development
As a selective inhibitor of mutant over wild-type kinases, this compound is useful in the development of drugs that target specific mutant enzymes without affecting the normal ones . This selectivity is crucial for reducing side effects in therapeutic applications.
Molecular Biology Studies
In molecular biology, this compound can be used to study the function of tyrosine kinases in cellular processes . By inhibiting these enzymes, researchers can observe changes in cell signaling and behavior.
Pharmacological Research
The compound’s properties make it a tool for pharmacological research, where it can be used to test the effects of tyrosine kinase inhibition on various cellular models . This can lead to insights into the potential therapeutic uses of tyrosine kinase inhibitors.
Mechanism of Action
Target of Action
The primary targets of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine, also known as 1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are the Protein Kinase D (PKD) family . This includes PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, proliferation, differentiation, and migration .
Mode of Action
This compound acts as a highly selective and effective inhibitor of the PKD family . It interacts with these kinases in an ATP-competitive manner, thereby inhibiting their activity . The IC50 values for PKD1, PKD2, and PKD3 are 154.6 nM, 133.4 nM, and 109.4 nM respectively .
Biochemical Pathways
By inhibiting the PKD family, this compound affects various biochemical pathways. These include pathways involved in cell survival, proliferation, differentiation, and migration . The downstream effects of these changes can lead to alterations in cell behavior and function.
Pharmacokinetics
It is known to be slightly soluble in chloroform and methanol This suggests that it may have reasonable bioavailability
Result of Action
The inhibition of the PKD family by this compound can lead to changes in cell behavior and function. This includes alterations in cell survival, proliferation, differentiation, and migration . These changes can have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-11-7-6-8-13(12(11)2)9-14-15-16(19)20-10-21-17(15)23(22-14)18(3,4)5/h6-8,10H,9H2,1-5H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMWHYZAUUGRJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727551 |
Source
|
Record name | 1-tert-Butyl-3-[(2,3-dimethylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine | |
CAS RN |
956026-24-7 |
Source
|
Record name | 1-tert-Butyl-3-[(2,3-dimethylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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